5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Violacene is synthesized through the enzymatic condensation of two tryptophan molecules. This process requires the action of five proteins encoded by the vioABCDE genes . The biosynthesis involves the expression of the vio operon, which leads to the formation of the pigment molecule .
Industrial Production Methods: Industrial production of Violacene has proven challenging due to its complex biosynthetic pathway. efforts are being made to improve fermentative yields through genetic engineering and synthetic biology techniques . These methods aim to enhance the production of Violacene in bacterial hosts, making it more commercially viable .
Chemical Reactions Analysis
Types of Reactions: Violacene undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its biological activities and applications.
Common Reagents and Conditions: Common reagents used in the reactions involving Violacene include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields and product stability .
Major Products Formed: The major products formed from the reactions of Violacene include derivatives with enhanced biological activities, such as increased antimicrobial and anticancer properties . These derivatives are of significant interest for pharmaceutical and industrial applications .
Scientific Research Applications
Violacene has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique pigment properties and potential as a natural dye . In biology, Violacene is investigated for its antimicrobial and anticancer activities, making it a promising candidate for new drug development . In medicine, it is explored for its potential to treat various infections and cancers . Additionally, Violacene has industrial applications in cosmetics and textiles due to its vibrant color and stability .
Mechanism of Action
The mechanism of action of Violacene involves its interaction with molecular targets and pathways within cells . It exerts its effects by inhibiting key enzymes and signaling pathways, leading to the disruption of cellular processes in pathogens and cancer cells . For example, Violacene has been shown to inhibit histone deacetylase 6, an activator of melanoma cell proliferation . It also affects receptor tyrosine kinase AXL and kinase AKT signaling pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Violacene include Prodigiosin and other bacterial pigments with chromogenic properties . These compounds share similar biosynthetic pathways and biological activities .
Uniqueness of Violacene: What sets Violacene apart from similar compounds is its broad spectrum of biological activities and its potential for diverse applications . Its unique chemical structure and ability to interact with multiple molecular targets make it a versatile compound for research and industrial use .
Properties
IUPAC Name |
5-anilino-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJLJKMUGYYKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145261 | |
Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821118 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10253-83-5 | |
Record name | 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10253-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010253835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-anilino-1,3,4-thiadiazole-2(3H)-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-(phenylamino)-1,3,4-thiadiazole-2-thiol in the context of the research paper?
A1: The paper explores the synthesis and cytotoxic activity of novel thiophene derivatives. 5-(phenylamino)-1,3,4-thiadiazole-2-thiol served as one of the sulfur-containing nucleophilic reagents utilized in the synthesis process []. These newly synthesized compounds were then tested against human cancer cell lines (HepG2 and MCF-7) to evaluate their potential as anticancer agents.
Q2: Were there any notable findings related to the compounds synthesized using 5-(phenylamino)-1,3,4-thiadiazole-2-thiol?
A2: While the paper doesn't individually detail the activity of each synthesized compound, it highlights that the overall series of thiophene derivatives, which includes those derived from 5-(phenylamino)-1,3,4-thiadiazole-2-thiol, demonstrated promising cytotoxic results against the tested cancer cell lines []. Further research is needed to fully characterize the specific properties and activity of the compounds derived from this reagent.
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